molecular formula C42H66O15 B1255370 Acanthopanaxoside E

Acanthopanaxoside E

Cat. No. B1255370
M. Wt: 811 g/mol
InChI Key: LUKOBZAEANPCPQ-PKOSOWSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acanthopanaxoside E is a natural product found in Eleutherococcus senticosus with data available.

Scientific Research Applications

Anti-Fatigue Properties

Research demonstrates that Acanthopanaxoside E (found in Acanthopanax senticosus) exhibits anti-fatigue effects. A study showed that the n-butanol fraction of Acanthopanax senticosus, which includes this compound, significantly extends the swimming time of mice, indicating its potential in combating physical and mental fatigue. This effect is attributed to its ability to utilize fat more efficiently, reduce blood urea nitrogen accumulation, and lower lactic acid accumulation in muscles (Huang et al., 2011).

Neuroprotection and Memory Enhancement

This compound has shown neuroprotective effects, particularly in improving memory. A study using a C. elegans model found that this compound significantly improved long-term memory in radiation-damaged worms. It operates through G-protein-coupled receptor and neuropeptide signaling pathways, affecting the activity of CREB via multiple signaling pathways to enhance memory (Liu et al., 2020). Another study indicated that this compound enhances learning and memory in experimentally aged rats. It seems to exert these effects by activating cholinesterase or enhancing the reuse of choline for acetylcholine synthesis in hippocampal neurons (Huang et al., 2013).

Anti-Tumor Activity

Chiisanoside, a triterpenoid saponin and a main active ingredient of Acanthopanax species, has demonstrated significant anti-tumor activity. It promotes apoptosis and inhibits angiogenesis, which could be beneficial in treating cancers like hepatocellular carcinoma (Bian et al., 2017).

Cardioprotective Effects

Eleutheroside B, a component related to this compound, has been found to possess cardioprotective effects. A study revealed that Eleutheroside B inhibits late sodium current and suppresses atrial fibrillation induced by sea anemone toxin in rabbit hearts. This highlights its potential in treating cardiac arrhythmias (Zhang et al., 2020).

Metabolic Pathway Insights

Research on the metabolic pathways and effective constituents of Acanthopanax senticosus, including this compound, provides insights into its pharmacological properties. A study analyzed the absorbed components and metabolites of Acanthopanax senticosus in rats, contributing to a better understanding of its active compounds and their effects on the body (Wang et al., 2017).

properties

Molecular Formula

C42H66O15

Molecular Weight

811 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H66O15/c1-37(2)14-15-42(36(53)57-34-30(49)27(46)26(45)21(18-43)54-34)20(16-37)19-8-9-23-39(5)12-11-25(55-35-31(50)28(47)29(48)32(56-35)33(51)52)38(3,4)22(39)10-13-40(23,6)41(19,7)17-24(42)44/h8,20-32,34-35,43-50H,9-18H2,1-7H3,(H,51,52)/t20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42+/m0/s1

InChI Key

LUKOBZAEANPCPQ-PKOSOWSZSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

synonyms

3-O-beta-D-glucuronopyranosyl echinocystic acid 28-O-beta-D-glucopyranoside
acanthopanaxoside E

Origin of Product

United States

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